molecular formula C21H21N3O2 B2422958 3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034610-56-3

3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2422958
CAS No.: 2034610-56-3
M. Wt: 347.418
InChI Key: IHSXSMCFWFFIFW-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core linked to a methoxy group and a tetrahydroimidazo[1,2-a]pyridine moiety

Properties

IUPAC Name

3-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-16-8-6-7-15(13-16)21(25)23-18-10-3-2-9-17(18)19-14-24-12-5-4-11-20(24)22-19/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSXSMCFWFFIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroimidazo[1,2-a]pyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroimidazo[1,2-a]pyridine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Introduction of the Methoxy Group: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through amidation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial, antiviral, and anticancer properties . The imidazo[1,2-a]pyridine core structure has been associated with a wide range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial effects against various pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi, suggesting that 3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may possess similar properties .
  • Anticancer Potential : The compound's ability to interact with specific biological targets makes it a candidate for anticancer drug development. Studies on related compounds have demonstrated their efficacy in inhibiting cancer cell proliferation through various mechanisms .

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibitory potential of compounds related to this compound. These studies highlight its potential as an inhibitor for enzymes involved in critical biological pathways:

  • α-Glucosidase Inhibition : Compounds with similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme relevant in diabetes management. Inhibitors of this enzyme can help control blood sugar levels .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its potential to inhibit acetylcholinesterase, which is significant in the treatment of Alzheimer's disease. Enzyme inhibitors can enhance neurotransmitter availability and improve cognitive function .

Structural Modifications and Drug Design

The unique structure of this compound allows for various structural modifications aimed at enhancing its pharmacological properties:

  • Drug-Likeness and ADMET Properties : Computational studies have been conducted to evaluate the drug-likeness of this compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These studies help in predicting the compound's behavior in biological systems and its potential as a therapeutic agent .

Quantum Chemical Investigations

Advanced quantum chemical methods have been employed to understand the electronic properties and reactivity of this compound:

  • Molecular Orbital Analysis : Studies utilizing density functional theory (DFT) provide insights into the molecular orbitals and charge distribution within the compound. This information is crucial for predicting how the compound interacts with biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed significant activity against resistant strains of bacteria. This suggests that structural analogs of this compound could be developed as novel antibiotics .
  • Cancer Treatment Research : Another investigation highlighted the anticancer properties of similar compounds through in vitro assays showing reduced viability of cancer cell lines upon treatment with these derivatives .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Indole derivatives: Widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Uniqueness

3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a methoxy group, benzamide core, and tetrahydroimidazo[1,2-a]pyridine moiety makes it a versatile compound for various scientific applications.

Biological Activity

3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a methoxy group and a tetrahydroimidazo[1,2-a]pyridine moiety, which are known to influence pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 2034610-56-3

Antiproliferative Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of tetrahydroimidazo[1,2-a]pyridine have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, suggesting a promising therapeutic potential in oncology applications .

Compound Cell Line IC50 (μM) Activity
This compoundMCF-7 (Breast Cancer)3.1Moderate
Similar DerivativeVarious1.2 - 5.3Strong

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies have demonstrated that certain derivatives possess enhanced antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative capacity is crucial for mitigating oxidative stress-related disorders .

Antibacterial and Antifungal Activities

Compounds with related structures have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 8 μM. Additionally, some derivatives exhibited antifungal properties against pathogens like Pyricularia oryzae .

Case Studies and Research Findings

  • Study on Selectivity at GABA(A) Receptors :
    A study evaluated the selectivity of substituted tetrahydroimidazo compounds at GABA(A) receptor subtypes. The findings indicated that specific substitutions could lead to selective modulation of receptor activity, enhancing therapeutic efficacy while reducing side effects associated with non-selective agents .
  • Insecticidal Activity :
    In agricultural research, derivatives of tetrahydroimidazo compounds were tested for insecticidal properties against pests like Helicoverpa armigera. Compound variants demonstrated lethal activities at concentrations around 500 mg/L .

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Hydrazine hydrate, formaldehyde, refluxCyclization
2HATU, DIPEA, DMFAmide coupling
3Ethyl acetate/hexane (3:1)Purification

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Routine characterization includes:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • FT-IR : Identification of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 392.15) and purity .
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from impurities or tautomeric forms. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing imidazo[1,2-a]pyridine protons from benzamide substituents) .
  • Variable Temperature NMR : Identifies dynamic processes causing signal splitting .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide ).

Advanced: What methodologies optimize reaction yields for large-scale synthesis?

Answer:
Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
  • Catalyst screening : Pd-based catalysts improve cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Scale-up adjustments : Switching from batch to flow chemistry improves reproducibility .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:
Key structural determinants:

  • Methoxy group : Enhances solubility and modulates target binding (e.g., COX-2 inhibition in related imidazo[1,2-a]pyridines ).
  • Imidazo[1,2-a]pyridine core : Critical for π-π stacking with enzyme active sites .
  • Substituent position : Fluorine or chlorine at para-positions increases metabolic stability .

Q. Table 2: SAR Trends in Analogues

SubstituentBioactivity ImpactReference
3-Methoxy↑ Solubility, moderate COX-2 IC₅₀
6-Chloro↑ Anticancer potency (HeLa cells)
8-Trifluoromethyl↑ Plasma stability

Advanced: How can discrepancies between in vitro and in vivo bioactivity be addressed?

Answer:
Discrepancies often stem from pharmacokinetic factors. Methodologies include:

  • Metabolic profiling : LC-MS/MS to identify major metabolites .
  • Plasma protein binding assays : Assess free drug availability (e.g., using equilibrium dialysis) .
  • Formulation optimization : Use of nanoemulsions or cyclodextrins to enhance bioavailability .

Advanced: What computational tools are used to predict target interactions?

Answer:

  • Molecular docking (AutoDock Vina) : Screens against targets like COX-2 or kinases .
  • MD simulations (GROMACS) : Evaluates binding stability over 100 ns trajectories .
  • QSAR models : Predicts ADMET properties using descriptors like LogP and topological polar surface area .

Advanced: What bioassays are suitable for evaluating its therapeutic potential?

Answer:

  • Enzyme inhibition assays : COX-2 (colorimetric assays using purified enzyme) .
  • Cell viability (MTT) : IC₅₀ determination in cancer cell lines (e.g., MCF-7, A549) .
  • Antimicrobial disk diffusion : Against S. aureus or E. coli .

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:

  • pH 1–2 (simulated gastric fluid) : Rapid hydrolysis of the amide bond observed via HPLC .
  • pH 7.4 (physiological) : Stable for >24 hours .
  • Mitigation strategies : Prodrug derivatization (e.g., ester masking of the amide) .

Advanced: What strategies identify biological targets for this compound?

Answer:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins .
  • CRISPR-Cas9 screening : Genome-wide knockout to identify sensitized pathways .
  • Thermal proteome profiling (TPP) : Detects target engagement via protein melting shifts .

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